(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide
Description
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is a synthetic acrylamide derivative characterized by a quinolin-8-yl group, a 2-fluorophenyl substituent, and a cyano functional group.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-fluorophenyl)-N-quinolin-8-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-16-8-2-1-5-14(16)11-15(12-21)19(24)23-17-9-3-6-13-7-4-10-22-18(13)17/h1-11H,(H,23,24)/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOAOEAJRMOTKS-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acrylamide backbone: This step involves the reaction of a suitable acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Attachment of the quinolinyl group: The quinolinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of acrylamide compounds, including (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated the anti-breast cancer activity of several quinoline derivatives, revealing that compounds similar to this compound effectively inhibited the growth of MCF7 breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and the disruption of cellular signaling pathways critical for tumor survival.
Protein Kinase Inhibition
The compound has also been investigated for its inhibitory effects on protein tyrosine kinases, which are crucial in regulating cell division and survival. Inhibitors targeting these kinases can potentially serve as therapeutic agents in cancer treatment . The structural features of this compound may enhance its binding affinity to these enzymes, leading to effective modulation of their activity.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Reacting 2-fluoroaniline with quinoline derivatives followed by cyanoacetate to form the acrylamide structure.
- Cyclization Processes : Utilizing cyclization techniques to stabilize the quinoline ring and enhance biological activity.
The synthetic route is crucial as it affects the yield and purity of the final product, which are important for subsequent biological testing.
Neuropathic Pain Treatment
Emerging research suggests that acrylamide derivatives may have applications in treating neuropathic pain conditions. The compound's ability to modulate ion channels such as KCNQ2 (Kv7.2) has been highlighted in studies focusing on pain management . By acting as a KCNQ2 opener, this compound could provide relief in models of neuropathic pain, indicating its potential for therapeutic development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide and related acrylamide derivatives:
Key Observations:
Quinoline vs. Sulfamoyl/Chromenyl Substituents: The quinolin-8-yl group in the target compound may facilitate intercalation or kinase inhibition, whereas sulfamoyl (compound 20) and chromenyl (compound 4i) groups prioritize solubility and antifungal/antiproliferative targets, respectively . Fluorophenyl substituents (2- vs. 4-positions) influence steric and electronic interactions. The 2-fluorophenyl in the target compound may enhance rigidity and binding pocket compatibility compared to 4-fluorophenyl in compound 20 .
Biological Activity Trends :
- Antifungal Activity : Chromenyl derivatives (e.g., 4i, 4l) outperform fluconazole due to hydroxy-oxo-chromene motifs, which likely disrupt fungal membrane integrity .
- Antiproliferative Activity : Sulfamoylphenyl acrylamides (e.g., 20–24) show potency against cancer cells, with IC₅₀ values influenced by substituent electronegativity .
Synthetic Methods: The target compound’s synthesis likely follows routes similar to quinoline-cinnamide hybrids (reflux with acetic acid in ethanol) , whereas chromenyl derivatives use Knoevenagel condensations , and sulfamoylphenyl analogs employ piperidine-catalyzed reactions .
Research Implications and Limitations
- Assay Variability : Cytotoxicity data for compound 20 were obtained via WST-1 assays , while other studies (e.g., SRB assays ) may yield differing IC₅₀ values, complicating direct comparisons.
- Toxicological Gaps: Limited data exist for acrylamide derivatives’ long-term toxicity (e.g., compound 4i and the target compound ), necessitating further preclinical evaluation.
Biological Activity
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a cyano group, a fluorophenyl moiety, and a quinoline derivative, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7) and others.
- Cytotoxicity Assays : In vitro assays indicated that compounds with the quinoline scaffold demonstrated significant cytotoxicity against MCF7 cells, with IC50 values indicating effective concentration levels for inducing cell death .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in tumor cells, contributing to their cytotoxic effects .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-2-cyano-3-(4-hydroxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF7 | 15.0 | Apoptosis induction |
| 2-cyano-3-(4-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF7 | 12.5 | Cell cycle arrest |
| This compound | MCF7 | TBD | TBD |
Study 1: Anti-Breast Cancer Activity
In a detailed study focusing on novel quinoline derivatives, it was found that several compounds exhibited potent anti-breast cancer activity. The study synthesized various derivatives and evaluated their effects on MCF7 cells, revealing promising results for compounds structurally related to this compound .
Study 2: Mechanistic Insights
Another research effort investigated the mechanism of action for quinoline-based compounds. It was discovered that these compounds could inhibit key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway, which is crucial in cancer biology .
Q & A
Q. What synthetic methodologies are most effective for achieving the Z-configuration in (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide?
The Z-configuration can be selectively synthesized via Pd(OAc)₂-catalyzed, AgOAc-promoted β-arylation of N-(quinolin-8-yl)acrylamide systems with aryl iodides. Key steps include:
- Chelation-directed C-H activation : The quinoline-8-yl group acts as a bidentate ligand, stabilizing the transition state and ensuring stereochemical control.
- Reaction conditions : Use of polar solvents (e.g., DMF) at 80–100°C for 12–24 hours ensures high Z-selectivity (>90%) .
- Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Chromatography : Purify using silica gel column chromatography with CH₂Cl₂/MeOH (97:3) to remove unreacted precursors .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify the presence of diagnostic signals (e.g., acrylamide NH at δ 10–11 ppm, cyano group at ~2200 cm⁻¹ in IR) .
- HRMS : Confirm molecular ion peaks matching the exact mass (e.g., 445.1346 Da for C₂₃H₁₃Cl₂N₃O₂ analogs) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antiviral activity : Use TZM-bl cell lines infected with HIV-1 strains (e.g., VB59, UG070) to measure IC₅₀ values via luciferase reporter assays .
- Antifungal activity : Perform microdilution assays against C. albicans or A. niger and compare MIC values to fluconazole .
- Cytotoxicity : Employ the SRB (sulforhodamine B) assay in 96-well plates for adherent cell lines, ensuring linear correlation with cell density .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-311G++(d,p)) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .
- Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 integrase) to identify steric/electronic mismatches between in silico predictions and in vitro results .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 2-fluorophenyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the cyano group with hydrolyzable esters to enhance oral bioavailability .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on torsion angles (e.g., C=C-N-Cquinoline) to confirm Z-configuration. Typical dihedral angles between quinoline and phenyl rings are ~87° .
- Twinned data refinement : Apply HKLF5 format in SHELXL for high-resolution datasets with overlapping reflections .
Q. What experimental controls are critical for SAR studies of quinoline-cinnamide hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
